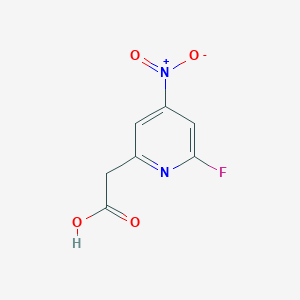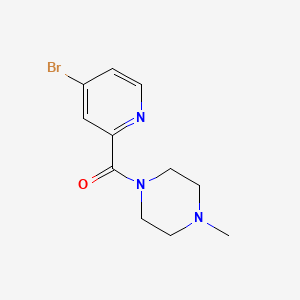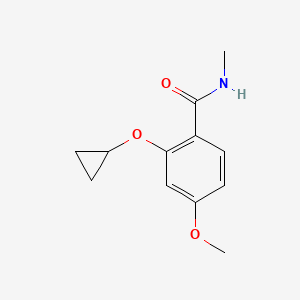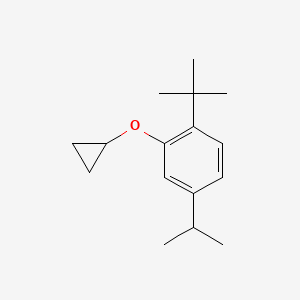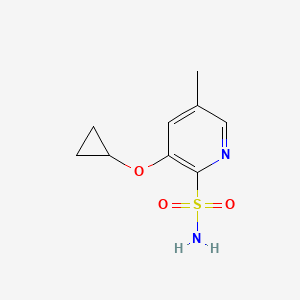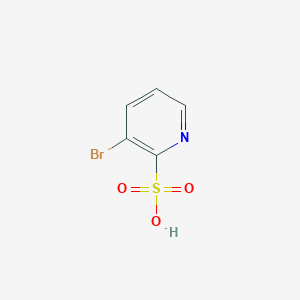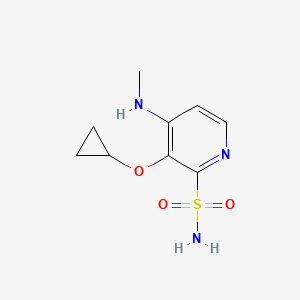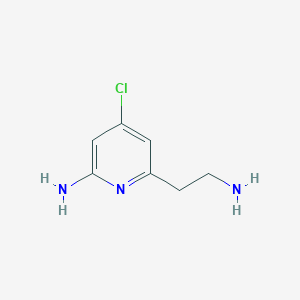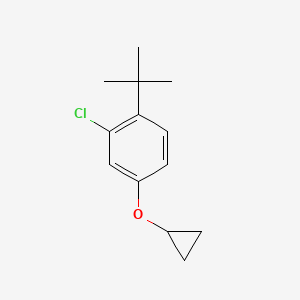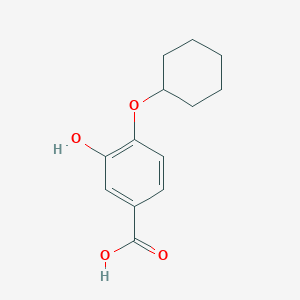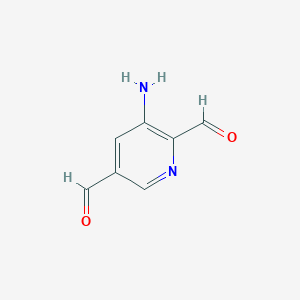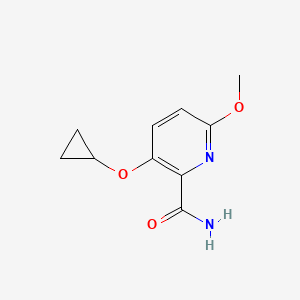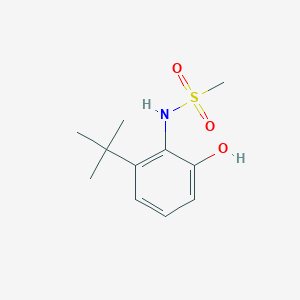
N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-tert-butyl-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may have potential as a lead compound for the development of new antibacterial agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Molecular Targets and Pathways: The sulfonamide group in N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Tert-butyl-4-hydroxyphenyl)methanesulfonamide
- N-(2-Tert-butyl-6-methoxyphenyl)methanesulfonamide
- N-(2-Tert-butyl-6-chlorophenyl)methanesulfonamide
Uniqueness: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the tert-butyl and hydroxy groups on the aromatic ring. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other sulfonamide derivatives.
Eigenschaften
Molekularformel |
C11H17NO3S |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
N-(2-tert-butyl-6-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)8-6-5-7-9(13)10(8)12-16(4,14)15/h5-7,12-13H,1-4H3 |
InChI-Schlüssel |
VGWVFDOGQDOSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
